

TRIS Maleate Buffer: Application Notes and Protocols for Sample Washing and Dilution

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Compound of Interest

Compound Name: *TRIS maleate*

Cat. No.: *B1238837*

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Introduction

TRIS maleate buffer is a versatile and effective buffer system for a wide range of biological applications. Its buffering range of pH 5.2 to 8.6 makes it suitable for various experimental conditions, including those requiring a neutral to slightly acidic or alkaline environment. Composed of Tris(hydroxymethyl)aminomethane (TRIS) and maleic acid, this buffer offers good stability and is compatible with many biological molecules and assays. These characteristics make it an excellent choice for washing and diluting samples in immunoassays, cell culture, and protein-based experiments.

This document provides detailed application notes and protocols for the preparation and use of **TRIS maleate** buffer for sample washing and dilution, ensuring optimal performance and reproducibility in your research.

Properties of TRIS Maleate Buffer

TRIS maleate buffer provides a stable pH environment critical for maintaining the native conformation and activity of proteins and other biomolecules. Unlike phosphate-based buffers, TRIS buffers do not interfere with certain enzymatic reactions and are less likely to precipitate with divalent cations.^[1] However, it is important to note that the pH of TRIS buffers is temperature-dependent, with the pH decreasing as the temperature increases.^{[2][3][4]}

Data Presentation

Table 1: Preparation of 0.2 M **TRIS Maleate** Stock Solution

Component	Molecular Weight (g/mol)	Amount for 1 L
Tris(hydroxymethyl)aminomethane	121.14	24.2 g
Maleic acid	116.07	23.2 g
or Maleic anhydride	98.06	19.6 g
Distilled Water	-	to 1 L

Table 2: pH Adjustment for 0.05 M **TRIS Maleate** Buffer at 23°C

To prepare a 0.05 M working solution, dilute the 0.2 M stock solution 1:4 with distilled water. The final pH is adjusted using 0.2 M NaOH. The table below provides the approximate volumes of 0.2 M NaOH required to achieve a specific pH in a 200 mL final volume of 0.05 M **TRIS maleate** buffer.

Desired pH	Volume of 0.2 M TRIS Maleate Stock (mL)	Volume of 0.2 M NaOH (mL)	Final Volume (mL)
5.2	50	7.0	200
5.8	50	15.2	200
6.4	50	24.5	200
7.0	50	33.0	200
7.6	50	40.0	200
8.2	50	44.5	200
8.6	50	46.8	200

Data adapted from Gomori, 1955.

Table 3: Temperature Dependence of TRIS Buffers

Temperature Change	Approximate pH Change per °C
Decrease from 25°C to 5°C	+0.03
Increase from 25°C to 37°C	-0.025

Note: This data is for TRIS-HCl buffer and serves as a close approximation for **TRIS maleate** buffer. It is recommended to adjust the pH of the buffer at the temperature at which it will be used.^[2]

Experimental Protocols

Protocol 1: Preparation of TRIS Maleate Buffer

This protocol describes the preparation of a 0.2 M **TRIS maleate** stock solution and a 0.05 M working solution.

Materials:

- Tris(hydroxymethyl)aminomethane (TRIS)
- Maleic acid or Maleic anhydride
- Sodium hydroxide (NaOH)
- Distilled or deionized water
- pH meter
- Magnetic stirrer and stir bar
- Volumetric flasks and graduated cylinders

Procedure:

A. Preparation of 0.2 M **TRIS Maleate** Stock Solution

- To prepare 1 L of 0.2 M **TRIS maleate** stock solution, dissolve 24.2 g of TRIS and 23.2 g of maleic acid (or 19.6 g of maleic anhydride) in approximately 900 mL of distilled water.
- Stir the solution until all components are completely dissolved.
- Adjust the final volume to 1 L with distilled water in a volumetric flask.
- Store the stock solution at 4°C.

B. Preparation of 0.05 M **TRIS Maleate** Working Solution

- To prepare a 0.05 M working solution, dilute the 0.2 M stock solution 1:4 with distilled water (e.g., add 50 mL of 0.2 M stock solution to 150 mL of distilled water for a final volume of 200 mL).
- Place the solution on a magnetic stirrer.
- Immerse a calibrated pH electrode into the solution.
- Slowly add 0.2 M NaOH to the solution while monitoring the pH. Refer to Table 2 for approximate volumes.
- Continue adding NaOH until the desired pH is reached.
- The buffer is now ready for use. For sterile applications, filter the buffer through a 0.22 µm filter.

Protocol 2: Application in Immunoassays (Adapted from standard ELISA protocols)

TRIS maleate buffer can be used as a wash buffer in various immunoassays such as ELISA to remove unbound reagents without interfering with antibody-antigen binding.

Materials:

- 0.05 M **TRIS maleate** buffer, pH 7.4
- Tween-20 (optional)

- Coated and blocked microplate
- Samples and reagents for the immunoassay

Procedure:

- Prepare the Wash Buffer: Add Tween-20 to the 0.05 M **TRIS maleate** buffer (pH 7.4) to a final concentration of 0.05% (v/v). This is now **TRIS Maleate** Buffer with Tween-20 (TMBT).
- Washing Steps: After each incubation step (e.g., antigen coating, sample incubation, antibody incubation), wash the wells of the microplate with TMBT.
- Aspirate the contents of the wells.
- Add approximately 300 μ L of TMBT to each well.
- Let the plate stand for 30 seconds.
- Aspirate the wash buffer.
- Repeat the wash cycle 3-5 times.
- After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual buffer.
- Proceed with the next step of the immunoassay.

Protocol 3: Application in Western Blotting (Adapted from standard Western Blot protocols)

TRIS maleate buffer can be utilized as a wash buffer during the immunodetection steps of a Western blot to minimize background signal.

Materials:

- 0.05 M **TRIS maleate** buffer, pH 7.6
- Tween-20

- PVDF or nitrocellulose membrane with transferred proteins
- Blocking buffer
- Primary and secondary antibodies

Procedure:

- Prepare the Wash Buffer: Add Tween-20 to the 0.05 M **TRIS maleate** buffer (pH 7.6) to a final concentration of 0.1% (v/v).
- Post-Transfer Wash: After transferring the proteins to the membrane, briefly wash the membrane with the **TRIS maleate** wash buffer.
- Blocking: Block the membrane in a suitable blocking buffer for 1 hour at room temperature.
- Washing after Primary Antibody: After incubating with the primary antibody, wash the membrane three times for 5-10 minutes each with the **TRIS maleate** wash buffer on a shaker.
- Washing after Secondary Antibody: Following incubation with the secondary antibody, wash the membrane again three times for 5-10 minutes each with the **TRIS maleate** wash buffer on a shaker.
- Proceed with the detection steps.

Protocol 4: Application in Cell Culture for Cell Washing (Adapted from general cell culture protocols)

TRIS maleate buffer can be used as a gentle, isotonic solution for washing cells before passaging, staining, or lysis.

Materials:

- Sterile 0.05 M **TRIS maleate** buffer, pH 7.2-7.4, supplemented with 0.15 M NaCl (**TRIS Maleate** Buffered Saline - TMBS)
- Cultured cells (adherent or in suspension)

- Sterile pipettes and tubes

Procedure:

- For Adherent Cells:
 - Aspirate the culture medium from the flask or dish.
 - Gently add a sufficient volume of sterile TMBS to cover the cell monolayer (e.g., 5-10 mL for a T-75 flask).
 - Gently rock the vessel back and forth to wash the cells.
 - Aspirate the TMBS.
 - Repeat the wash step one more time if necessary.
 - The cells are now ready for the next step (e.g., trypsinization, lysis).
- For Suspension Cells:
 - Transfer the cell suspension to a sterile centrifuge tube.
 - Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).
 - Aspirate the supernatant.
 - Gently resuspend the cell pellet in 5-10 mL of sterile TMBS.
 - Centrifuge the cells again.
 - Aspirate the supernatant.
 - The washed cell pellet is ready for further processing.

Protocol 5: Diluting Protein Samples

TRIS maleate buffer is suitable for diluting protein samples for various downstream applications, helping to maintain protein stability and solubility.

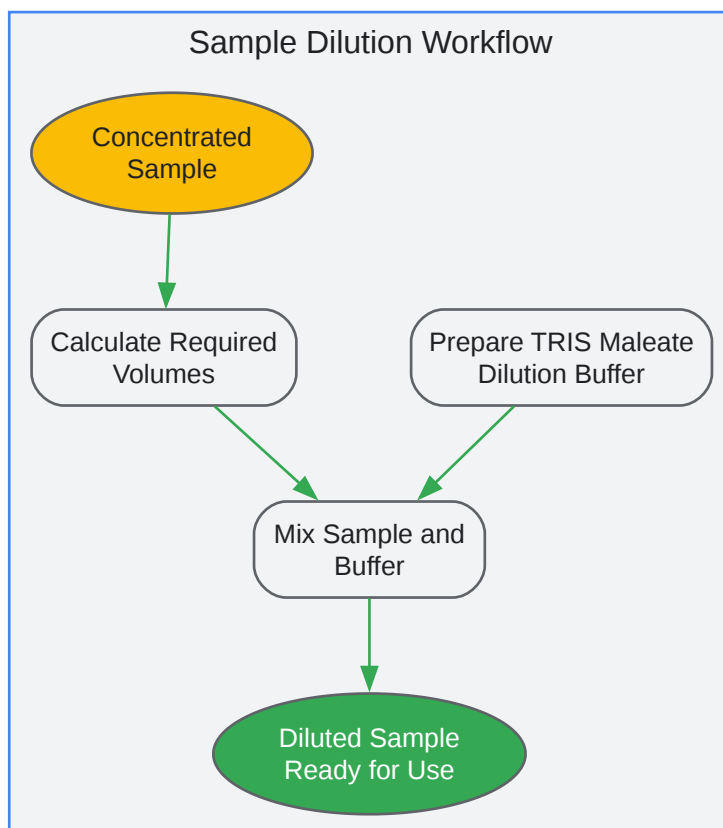
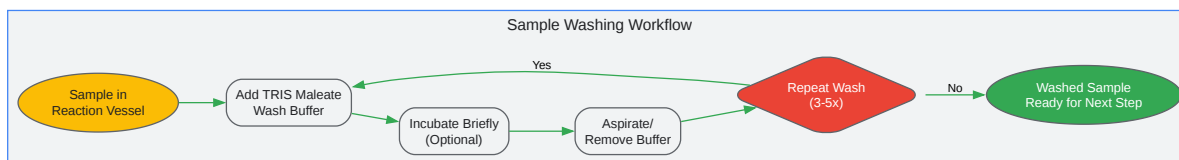
Materials:

- 0.05 M **TRIS maleate** buffer, pH 6.8-7.8 (the optimal pH will depend on the protein of interest)
- Concentrated protein sample
- Sterile microcentrifuge tubes

Procedure:

- Determine the desired final concentration of the protein sample.
- Calculate the required volume of the concentrated protein sample and the **TRIS maleate** buffer.
- In a sterile microcentrifuge tube, add the calculated volume of **TRIS maleate** buffer.
- Add the calculated volume of the concentrated protein sample to the buffer.
- Gently mix by pipetting up and down or by brief vortexing at a low speed. Avoid excessive foaming.
- The diluted protein sample is now ready for use in downstream applications such as enzyme assays, electrophoresis, or chromatography.

Visualizations



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